molecular formula C11H15NO2 B8484253 (2-(Cyclopentyloxy)pyridin-3-yl)methanol

(2-(Cyclopentyloxy)pyridin-3-yl)methanol

Cat. No. B8484253
M. Wt: 193.24 g/mol
InChI Key: BCZAIYKELAWVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367708B2

Procedure details

To a solution of methyl 2-hydroxynicotinate (300 mg) in dimethylformamide (3 ml), 0.42 ml of bromocyclopropane and 542 mg of potassium carbonate were added, and the reaction solution was stirred overnight at 50° C. The reaction solution was cooled, then diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a yellow oil. To a solution of lithium aluminum hydride (143 mg) in tetrahydrofuran (2 ml), a solution of the crude product in tetrahydrofuran 3 ml was added under ice-cooling. The reaction solution was stirred at the same temperature for 1 hour, followed by adding sodium sulfate decahydrate and further stirring the mixture at the same temperature for 1 hour. The reaction solution was Celite-filtered, the filtrate was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (95:5-50:50)) to afford the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
542 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.42 mL
Type
solvent
Reaction Step Two
Quantity
143 mg
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[C:12](=O)([O-])[O-].[K+].[K+].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].O1[CH2:45][CH2:44][CH2:43][CH2:42]1>CN(C)C=O.BrC1CC1.[Cl-].[NH4+]>[CH:42]1([O:1][C:2]2[C:3]([CH2:4][OH:6])=[CH:8][CH:9]=[CH:10][N:11]=2)[CH2:12][CH2:45][CH2:44][CH2:43]1 |f:1.2.3,4.5.6.7.8.9,10.11.12.13.14.15.16.17.18.19.20.21.22,26.27|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=N1
Name
Quantity
542 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.42 mL
Type
solvent
Smiles
BrC1CC1
Step Three
Name
Quantity
143 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude product as a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirring the mixture at the same temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was Celite-filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (95:5-50:50))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)OC1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.